molecular formula C13H9BrF3NO B8216634 2-(4-(Bromomethyl)phenoxy)-5-(trifluoromethyl)pyridine

2-(4-(Bromomethyl)phenoxy)-5-(trifluoromethyl)pyridine

Cat. No.: B8216634
M. Wt: 332.12 g/mol
InChI Key: HDDZWEWQYBLPCW-UHFFFAOYSA-N
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Description

2-(4-(Bromomethyl)phenoxy)-5-(trifluoromethyl)pyridine is a chemical compound that features a bromomethyl group attached to a phenoxy ring, which is further connected to a pyridine ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Bromomethyl)phenoxy)-5-(trifluoromethyl)pyridine typically involves the following steps:

    Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 4-bromomethylphenol with a suitable base, such as sodium hydroxide, to form the phenoxide ion. This ion then reacts with 5-(trifluoromethyl)pyridine under appropriate conditions to form the desired phenoxy intermediate.

    Bromination: The phenoxy intermediate is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromomethyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Bromomethyl)phenoxy)-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyridine ring or the bromomethyl group, leading to the formation of different reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced pyridine derivatives or alcohols.

Scientific Research Applications

2-(4-(Bromomethyl)phenoxy)-5-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-(Bromomethyl)phenoxy)-5-(trifluoromethyl)pyridine depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-(trifluoromethyl)pyridine: Similar in structure but lacks the phenoxy group.

    4-(Bromomethyl)phenol: Similar in structure but lacks the pyridine and trifluoromethyl groups.

    5-(Trifluoromethyl)pyridine: Similar in structure but lacks the bromomethyl and phenoxy groups.

Biological Activity

2-(4-(Bromomethyl)phenoxy)-5-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its unique structure, featuring a bromomethyl group and a trifluoromethyl moiety, contributes to its potential as a therapeutic agent. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

  • Molecular Formula : C13H9BrF3NO
  • Molecular Weight : 332.12 g/mol
  • CAS Number : 1160430-95-4
  • Purity : ≥97% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of more complex derivatives.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to this compound. For instance, derivatives with similar scaffolds have shown promising activity against Gram-negative bacteria such as Escherichia coli and Acinetobacter baumannii. The presence of halogen atoms (like bromine and fluorine) is crucial for enhancing antibacterial efficacy .

Anticancer Potential

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. For example, compounds with similar structural motifs have been evaluated for their ability to inhibit key signaling pathways involved in cancer progression .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties by modulating cytokine production. In a study assessing the compound's impact on inflammatory mediators, it was shown to reduce the secretion of pro-inflammatory cytokines in stimulated human whole blood assays .

Study 1: Antibacterial Efficacy

A series of experiments were conducted to evaluate the antibacterial activity of various derivatives derived from the compound. The results indicated that modifications at the C-7 position significantly influenced antibacterial potency. For example, one derivative exhibited an IC50 value of 11 µM against Mycobacterium tuberculosis, confirming its potential as an antibiotic agent .

Study 2: Anticancer Activity

In a separate investigation, compounds structurally related to this compound were tested against human breast cancer cell lines (MCF-7). The results showed that certain derivatives could inhibit cell growth by more than 50% at concentrations as low as 10 µM, suggesting a strong anticancer potential .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntibacterialEscherichia coli15
AntibacterialAcinetobacter baumannii11
AnticancerMCF-7 (Breast Cancer)10
Anti-inflammatoryHuman Whole BloodInhibition of MCP-1 secretion at 500 nM

Properties

IUPAC Name

2-[4-(bromomethyl)phenoxy]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF3NO/c14-7-9-1-4-11(5-2-9)19-12-6-3-10(8-18-12)13(15,16)17/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDZWEWQYBLPCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)OC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.